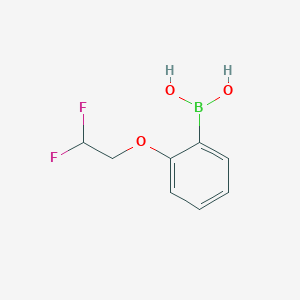

2-(2,2-Difluoroethoxy)phenylboronic acid

Overview

Description

“2-(2,2-Difluoroethoxy)phenylboronic acid” is a type of organoboron compound. Organoboron compounds are widely used in various applications due to their ability to interact with various carbohydrates . The introduction of a fluorine atom directly to the aromatic ring or to its substituents usually increases the Lewis acidity of these compounds, which is important in terms of their applications as well as stability .

Synthesis Analysis

The synthesis of “2-(2,2-Difluoroethoxy)phenylboronic acid” and similar compounds often involves Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Chemical Reactions Analysis

The chemical reactions involving “2-(2,2-Difluoroethoxy)phenylboronic acid” often involve the formation of boronate esters in an aqueous solution . The extreme electronegativity of the fluorine substituent induces a strong withdrawing inductive effect, whereas the resonance effect of its lone-pair electrons allows the fluorine atom to be considered as a π-electron donor as well .

Physical And Chemical Properties Analysis

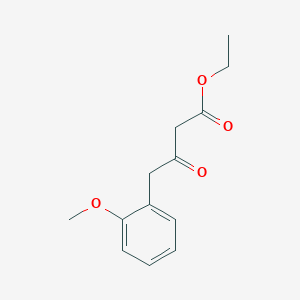

The physical and chemical properties of “2-(2,2-Difluoroethoxy)phenylboronic acid” include its molecular formula CHBFO, average mass 201.963 Da, and monoisotopic mass 202.061279 Da .

Scientific Research Applications

Benzoxaboroles and Derivatives

Benzoxaboroles, including derivatives of phenylboronic acids such as 2-(2,2-difluoroethoxy)phenylboronic acid, have found new applications due to their exceptional properties. Initially described over 50 years ago, most investigations into these compounds have occurred more recently. Benzoxaboroles serve as building blocks and protecting groups in organic synthesis. Moreover, certain benzoxaboroles exhibit biological activity and are under clinical trials. They also bind hydroxyl compounds, making them useful as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).

Electrochemical Biosensors

Phenylboronic acid derivatives, including 2-(2,2-difluoroethoxy)phenylboronic acid, are pivotal in the development of electrochemical biosensors. These biosensors exploit the selective binding of phenylboronic acid (PBA) to 1,2- and 1,3-diols to form negatively charged boronate esters in neutral aqueous media. This property is particularly leveraged in constructing electrochemical glucose sensors due to the selective binding. PBA-modified electrodes have been widely studied for voltammetric and potentiometric glucose sensors. Furthermore, these biosensors can detect a variety of compounds including hydroxy acids and fluoride ions, with potential applications in monitoring blood glucose levels over extended periods through HbA1c sensors (Anzai, 2016).

Analytical and Antioxidant Activity Methods

Phenylboronic acid derivatives are utilized in analytical methods for determining antioxidant activity. These methods are based on chemical reactions assessing the kinetics or reaching equilibrium state through spectrophotometry. The analytical assays include Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and others. These assays have been applied successfully in the antioxidant analysis or determination of antioxidant capacity of complex samples. The integration of these chemical methods with electrochemical methods can clarify the operating mechanisms and kinetics of processes involving several antioxidants (Munteanu & Apetrei, 2021).

Drug Delivery Systems

2-(2,2-Difluoroethoxy)phenylboronic acid derivatives have shown promise in drug delivery systems, particularly pH- and sugar-sensitive layer-by-layer films and microcapsules. These systems are designed for targeted delivery of therapeutic agents such as peptides, proteins, anti-cancer drugs, anti-inflammatory drugs, and DNA. pH-sensitive LbL films and microcapsules can respond to the acidic environments, such as tumor cells or inflamed tissues, facilitating controlled release of drugs. Sugar-sensitive LbL films and microcapsules, utilizing phenylboronic acid's binding to sugars, have been explored for insulin release in response to glucose levels, aiming towards an artificial pancreas (Sato et al., 2011).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Future Directions

Future research directions for “2-(2,2-Difluoroethoxy)phenylboronic acid” and similar compounds include the design of phenylboronate-functionalized polymers for diagnostic and therapeutic applications . Other drug delivery systems, including those for siRNA and insulin, in which PBA has a unique role in physicochemical signal transduction, will also be explored .

properties

IUPAC Name |

[2-(2,2-difluoroethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF2O3/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13/h1-4,8,12-13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRHZHWJZSONCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80669699 | |

| Record name | [2-(2,2-Difluoroethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2-Difluoroethoxy)phenylboronic acid | |

CAS RN |

958452-29-4 | |

| Record name | [2-(2,2-Difluoroethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Poly[N,N'-(1,4-phenylene)-3,3',4,4'-benzophenonetetracarboxylic imide/amic acid], powder](/img/structure/B1499697.png)